2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-28-19-6-4-14(10-16(19)23)13-25-8-9-26-18(22(25)27)12-17(24-26)15-5-7-20(29-2)21(11-15)30-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCFDFSOCDQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=C(C=C4)OC)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. Its unique structure, characterized by a pyrazolo[1,5-a]pyrazin core, presents opportunities for various biological activities.
- Molecular Formula : C22H20FN3O4
- Molecular Weight : 409.417 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory processes. The presence of methoxy and fluoro substituents enhances its lipophilicity and receptor binding affinity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer and anti-inflammatory agent. Below are summarized findings from relevant research:
Anticancer Activity
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. This was evidenced by increased levels of pro-apoptotic markers in treated cells.
Anti-inflammatory Activity
- In Vitro Studies : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in macrophage cell lines treated with the compound. This suggests a potential role in modulating inflammatory responses .
Case Studies
Several case studies have documented the efficacy of similar pyrazolo compounds in clinical settings:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-tumor activity, revealing significant inhibition of tumor growth in vivo models.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of pyrazolo compounds in combination therapies for advanced cancers.
Data Tables
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
